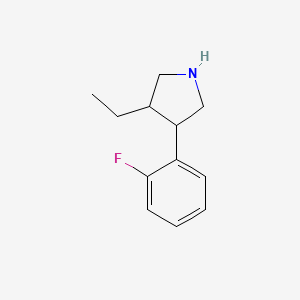![molecular formula C9H13ClS B13163855 3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)
3-[2-(Chloromethyl)butyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Chloromethyl)butyl]thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position The compound this compound is characterized by the presence of a chloromethyl group attached to a butyl chain, which is further connected to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)butyl]thiophene can be achieved through several synthetic routes. One common method involves the alkylation of thiophene with 2-(chloromethyl)butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Another approach involves the use of a Grignard reagent, where 2-(chloromethyl)butyl magnesium bromide is reacted with thiophene in the presence of a catalyst such as copper(I) iodide. This method also requires an inert atmosphere and anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-[2-(Chloromethyl)butyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents such as dichloromethane or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or thioether derivatives.
科学研究应用
3-[2-(Chloromethyl)butyl]thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound is utilized as a precursor in the synthesis of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-[2-(Chloromethyl)butyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on biomolecules, enhancing its potency and selectivity.
In material science, the thiophene ring’s conjugated system facilitates electron transport and charge mobility, making it suitable for use in electronic devices. The compound’s ability to undergo various chemical modifications also allows for tuning its electronic properties to suit specific applications.
相似化合物的比较
3-[2-(Chloromethyl)butyl]thiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Employed in the development of anti-atherosclerotic agents.
3-(2-Bromoethyl)thiophene: Similar in structure but with a bromoethyl group instead of a chloromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C9H13ClS |
|---|---|
分子量 |
188.72 g/mol |
IUPAC 名称 |
3-[2-(chloromethyl)butyl]thiophene |
InChI |
InChI=1S/C9H13ClS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI 键 |
SRQILXRHNKQOGK-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=CSC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
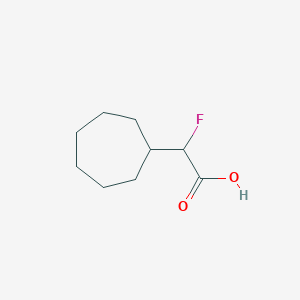


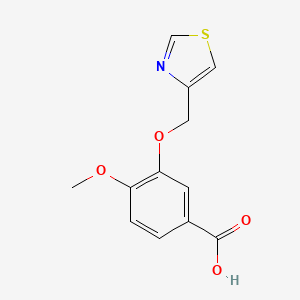
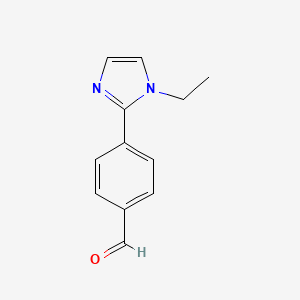
![({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
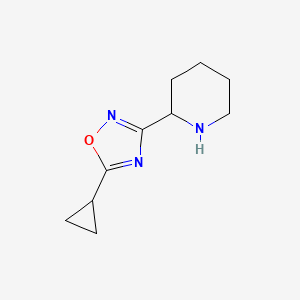
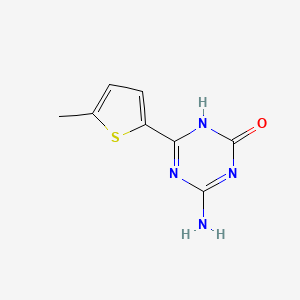
![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
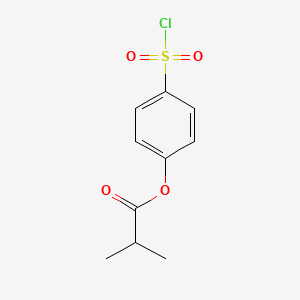
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
